4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
. This compound is a member of the triazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of WAY-299174 typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using thiourea to yield the final product, WAY-299174 . The reaction conditions usually involve refluxing the mixture in ethanol or another suitable solvent.
Industrial production methods for WAY-299174 are not well-documented, but the laboratory synthesis provides a basis for scaling up the production process. The key steps involve the formation of the hydrazone intermediate and its subsequent cyclization.
Chemical Reactions Analysis
WAY-299174 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-299174 has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated that WAY-299174 may have potential as an anti-inflammatory and anticancer agent, although further studies are needed to confirm these effects.
Mechanism of Action
The mechanism of action of WAY-299174 involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring in WAY-299174 can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
WAY-299174 can be compared with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents. Unlike these compounds, WAY-299174 has a unique combination of a chlorophenyl group and a furan ring, which may contribute to its distinct biological activities .
Similar compounds include:
- Fluconazole
- Itraconazole
- Voriconazole
These compounds share the triazole core structure but differ in their substituents and specific applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c13-8-3-5-9(6-4-8)16-11(14-15-12(16)18)10-2-1-7-17-10/h1-7H,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDMKAVJZNXLMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354245 | |
Record name | SBB040403 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805798 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60870-39-5 | |
Record name | SBB040403 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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